(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the imine linkage. Subsequent cyclization and functional group modifications are carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the imine linkage or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or cellular processes.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The pathways involved often include signal transduction cascades or metabolic processes that are critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
- Examples include quinoline derivatives , pyrrole-based compounds , and other imine-linked molecules .
(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared to other imine-containing compounds and heterocyclic molecules with similar structural motifs.
Uniqueness
The uniqueness of This compound lies in its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C28H28N2O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)imino-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C28H28N2O/c1-18-14-15-21(16-19(18)2)29-24-22-12-9-13-23-25(22)30(26(24)31)27(3,4)17-28(23,5)20-10-7-6-8-11-20/h6-16H,17H2,1-5H3 |
InChI Key |
QFXGGIWLVCUSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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